

Estradiol Hemihydrate: A Technical Guide to Solubility in Ethanol and DMSO

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Compound of Interest

Compound Name: *Estradiol Hemihydrate*

Cat. No.: *B1218696*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **estradiol hemihydrate** in two common laboratory solvents: ethanol and dimethyl sulfoxide (DMSO). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require precise and reliable data on the solubility characteristics of this active pharmaceutical ingredient.

Core Data Presentation: Solubility of Estradiol

Precise quantitative solubility data for **estradiol hemihydrate** is not readily available in published literature. However, data for the closely related anhydrous form, 17 β -estradiol, provides a strong reference point. The United States Pharmacopeia (USP) qualitatively describes **estradiol hemihydrate** as "soluble in alcohol".^{[1][2][3]} The following table summarizes the available quantitative data for 17 β -estradiol.

Compound	Solvent	Solubility	Temperature
17 β -Estradiol	Ethanol	~2.5 mg/mL	Not Specified
17 β -Estradiol	DMSO	~20 mg/mL	Not Specified

Note: The data presented is for the anhydrous form of estradiol. While **estradiol hemihydrate** is known to be soluble in ethanol, the precise solubility may vary slightly from the anhydrous

form due to the presence of water of hydration.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols: Determining Solubility

The following is a detailed methodology for determining the solubility of **estradiol hemihydrate**, adapted from established protocols for assessing the solubility of chemical compounds for in-vitro assays.

Objective:

To determine the saturation solubility of **estradiol hemihydrate** in ethanol and DMSO at a specified temperature (e.g., 25°C and 37°C).

Materials:

- **Estradiol Hemihydrate** (analytical grade)
- Ethanol (anhydrous, ACS grade or higher)
- Dimethyl Sulfoxide (DMSO) (anhydrous, ACS grade or higher)
- Analytical balance (readable to at least 0.01 mg)
- Vortex mixer
- Thermostatically controlled shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

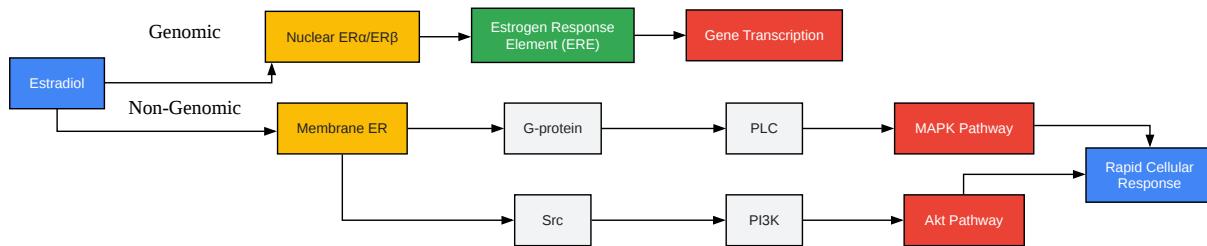
- Preparation of Saturated Solutions:

- Accurately weigh an excess amount of **estradiol hemihydrate** into separate glass vials.
- Add a known volume of the respective solvent (ethanol or DMSO) to each vial.
- Tightly cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatically controlled shaker set to the desired temperature.
- Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The mixture should have visible undissolved solid material.
- Sample Processing:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid material.
 - Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
- Analysis by HPLC:
 - Prepare a series of standard solutions of **estradiol hemihydrate** of known concentrations in the respective solvent.
 - Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
 - Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
 - Inject the diluted sample into the HPLC system and record the peak area.
 - Calculate the concentration of **estradiol hemihydrate** in the saturated solution using the calibration curve, accounting for the dilution factor.

Mandatory Visualizations

Estradiol Signaling Pathways

Estradiol exerts its biological effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic. The genomic pathway involves the binding of estradiol to its intracellular receptors (ER α and ER β), which then act as transcription factors to regulate gene expression. The non-genomic pathways are initiated by estradiol binding to membrane-associated estrogen receptors, leading to rapid cellular responses through various kinase cascades.

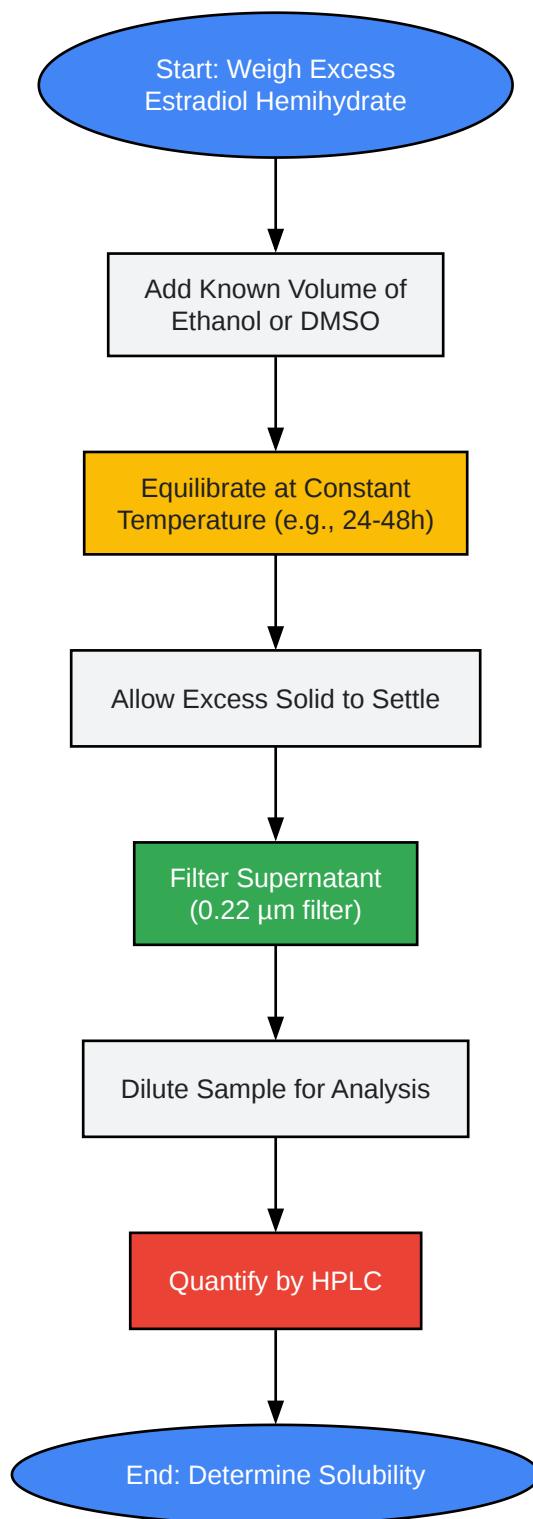


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Caption: Overview of Estradiol Signaling Pathways.

Experimental Workflow for Solubility Determination

The process of determining the solubility of a compound like **estradiol hemihydrate** follows a systematic workflow to ensure accurate and reproducible results. This involves preparing a saturated solution, separating the dissolved and undissolved fractions, and quantifying the concentration of the dissolved compound.



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Caption: Experimental Workflow for Solubility Determination.

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